Suc-Leu-Tyr-AMC

Descripción general

Descripción

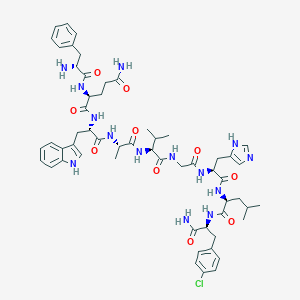

Suc-Leu-Tyr-AMC is a fluorescent substrate used for measuring the chymotrypsin-like peptidase activity of the 20S proteasome . It is also a substrate for calpain I and II and papain, which are cysteine proteases . Additionally, this compound can be cleaved by the Ti protease from E. coli .

Chemical Reactions Analysis

This compound is hydrolyzed by enzymes such as calpains and the 20S proteasome . The hydrolysis of this AMC peptide by the enzymes generates strongly fluorescent AMC .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 551.6 g/mol . It is soluble in DMSO or methanol . The excitation maximum is at 360 nm, and the emission maximum is at 460 nm .

Aplicaciones Científicas De Investigación

Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de “Suc-Leu-Tyr-AMC”, también conocido como “Suc-LY-AMC”:

Medición de la Actividad del Proteasoma

This compound: se utiliza como sustrato fluorogénico para medir la actividad peptidasa similar a la quimotripsina del proteasoma 20S. Esta aplicación es crucial para comprender la función del proteasoma en varios procesos biológicos, incluida la degradación de proteínas y la regulación del ciclo celular .

Análisis de Inhibidores Enzimáticos

“this compound” es valioso para la detección de inhibidores, ayudando a los investigadores a identificar posibles inhibidores que pueden modular la actividad de la proteasa. Esto tiene implicaciones para el descubrimiento de fármacos, particularmente en enfermedades donde la actividad de la proteasa está desregulada .

Análisis Cinético

Las propiedades del sustrato permiten el análisis cinético de la actividad enzimática, proporcionando información sobre la cinética y la dinámica de la enzima, que son esenciales para comprender la función y la regulación de la enzima .

Sustrato de Proteasa Ti

También actúa como sustrato peptídico para la proteasa Ti de E.coli, ayudando en el estudio de las proteasas bacterianas y su importancia biológica .

Espectroscopia de Fluorescencia

Con un máximo de excitación a 360nm y un máximo de emisión a 460nm, “this compound” se utiliza en espectroscopia de fluorescencia para estudiar la actividad enzimática a través de la liberación de productos fluorescentes tras la escisión enzimática .

Mecanismo De Acción

Target of Action

Suc-Leu-Tyr-AMC, also known as Suc-LY-AMC, is a fluorogenic peptide substrate primarily targeted towards µ-calpain and m-calpain . These are calcium-dependent cysteine proteases that play crucial roles in cellular processes such as cell migration, cell cycle progression, and apoptosis .

Mode of Action

The compound interacts with its targets (µ-calpain and m-calpain) through a process known as proteolytic hydrolysis . This interaction results in the release of a highly fluorescent moiety, 7-amino-4-methylcoumarin (AMC), from the this compound compound . The fluorescence of AMC can be monitored to quantify the enzymatic activity of the calpains .

Biochemical Pathways

The action of this compound affects the biochemical pathways involving µ-calpain and m-calpain. These proteases are involved in the regulation of cytoskeletal remodeling, signal transduction pathways, and apoptosis . The downstream effects of these pathways can influence various cellular processes, including cell migration, cell cycle progression, and programmed cell death .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, dmso, and dimethyl formamide (dmf) , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal. This signal is produced when the compound is hydrolyzed by µ-calpain and m-calpain, releasing the fluorescent AMC . This fluorescence can be used as a measure of the enzymatic activity of the calpains, providing a useful tool for studying these enzymes in a biological context .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymatic activity of calpains, and thus the effectiveness of this compound as a substrate, is dependent on calcium levels . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Suc-Leu-Tyr-AMC plays a significant role in biochemical reactions. It interacts with enzymes such as calpain I and II, and papain, another cysteine protease . The nature of these interactions involves the hydrolysis of this compound by these enzymes, releasing a highly fluorescent 7-amino-4-methylcoumarin (AMC) part .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by serving as a substrate for proteasomal enzymatic activity. This activity is crucial for the degradation of intracellular proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its cleavage by specific enzymes. For instance, calpain I and II hydrolyze this compound, releasing the AMC part . This process is crucial for the measurement of the chymotrypsin-like peptidase activity of the 20S proteasome .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation. It interacts with enzymes such as calpain I and II, and papain, which are crucial components of these pathways .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the location of the enzymes it interacts with. As a substrate for proteasomal enzymatic activity, it may be localized to the proteasome, which is present in the nucleus and the cytoplasm of cells .

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33N3O8/c1-16(2)12-22(31-25(34)10-11-26(35)36)29(39)32-23(14-18-4-7-20(33)8-5-18)28(38)30-19-6-9-21-17(3)13-27(37)40-24(21)15-19/h4-9,13,15-16,22-23,33H,10-12,14H2,1-3H3,(H,30,38)(H,31,34)(H,32,39)(H,35,36)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIYLNECMTVNMSO-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94367-20-1 | |

| Record name | N-(3-Carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94367-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions "Suc-LY-AMC" and "Suc-Leu-Tyr-AMC" interchangeably. Are these the same compound?

A1: Yes, "Suc-LY-AMC" and "this compound" both refer to the same compound: N-succinyl-Leu-Tyr-7-amidomethylcoumarin. "LY" is a shorthand notation for the amino acids Leucine (L) and Tyrosine (Y) within the peptide sequence.

Q2: The papers discuss a bacterial protease called ClpP. How is Suc-LY-AMC used to study ClpP?

A3: ClpP is a protease found in bacteria, and its activity can be modulated by various factors. Suc-LY-AMC has been used as a tool to measure the activity of ClpP under different conditions. For example, researchers have used Suc-LY-AMC to study how the binding of small molecules, such as acyldepsipeptide antibiotics (ADEPs), affects ClpP activity. [, ] By measuring the rate of Suc-LY-AMC cleavage in the presence and absence of these molecules, researchers can gain insights into the mechanism of ClpP regulation.

Q3: One of the papers focuses on tamarixetin, a flavonoid compound, and its interaction with ClpP. What role does Suc-LY-AMC play in this research?

A4: The study investigating tamarixetin utilized Suc-LY-AMC to assess the compound's inhibitory effect on the ClpP protease. [] By measuring the rate of Suc-LY-AMC cleavage in the presence of varying concentrations of tamarixetin, researchers were able to determine the IC50 value, a measure of the compound's potency in inhibiting ClpP activity. This study identified tamarixetin as a potential inhibitor of ClpP, suggesting its potential as a starting point for developing new antibacterial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

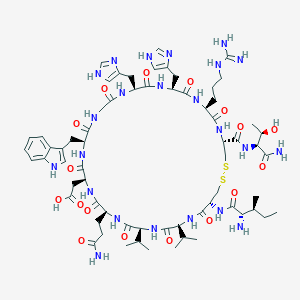

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)